molecular formula C9H16N2 B13305730 2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine

2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine

Cat. No.: B13305730
M. Wt: 152.24 g/mol
InChI Key: AVLGVMPSYFYACN-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing the pyrrole ring system are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine typically involves the reaction of a pyrrole derivative with an appropriate alkylating agent. One common method involves the reaction of 1-methyl-1H-pyrrole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.

    1-Methyl-1H-pyrrole-3-carboxaldehyde: Another pyrrole derivative with different functional groups.

    2,5-Dimethyl-1H-pyrrole: A pyrrole derivative with additional methyl groups.

Uniqueness

2-Methyl-2-(1-methyl-1H-pyrrol-3-YL)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-methyl-2-(1-methylpyrrol-3-yl)propan-1-amine

InChI

InChI=1S/C9H16N2/c1-9(2,7-10)8-4-5-11(3)6-8/h4-6H,7,10H2,1-3H3

InChI Key

AVLGVMPSYFYACN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1=CN(C=C1)C

Origin of Product

United States

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